

A Comprehensive Technical Guide to the Spectroscopic Data of Diphenylacetic Acid

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Compound of Interest

Compound Name: *Diphenylacetic Acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **diphenylacetic acid**, a compound of interest in various research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Furthermore, detailed experimental protocols for acquiring this data are provided, along with a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various spectral databases and literature sources, providing a comprehensive overview of the characteristic signals of **diphenylacetic acid**.

The ^1H NMR spectrum of **diphenylacetic acid** is characterized by signals in the aromatic and aliphatic regions, corresponding to the phenyl and methine protons, respectively. The acidic proton of the carboxylic acid group is also observed, typically as a broad singlet at a downfield chemical shift.

Table 1: ^1H NMR Spectroscopic Data for **Diphenylacetic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11-12	Broad Singlet	1H	-COOH
7.25 - 7.35	Multiplet	10H	Aromatic (C ₆ H ₅) ₂
5.047	Singlet	1H	-CH-
Solvent: CDCl ₃ , Reference: TMS (0 ppm)[1]			

The ¹³C NMR spectrum of **diphenylacetic acid** displays signals for the carbonyl carbon, the methine carbon, and the aromatic carbons. The two phenyl groups give rise to distinct signals for the ipso, ortho, meta, and para carbons.

Table 2: ¹³C NMR Spectroscopic Data for **Diphenylacetic Acid**

Chemical Shift (δ) ppm	Assignment
178.67	C=O
137.83	C (ipso)
128.66	C (ortho/meta)
127.51	C (para/meta)
56.95	-CH-
Solvent: CDCl ₃ , Reference: TMS (0 ppm)[1]	

The IR spectrum of **diphenylacetic acid** is dominated by the characteristic absorptions of the carboxylic acid functional group and the aromatic rings.

Table 3: FT-IR Spectroscopic Data for **Diphenylacetic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment (Vibrational Mode)
3300-2500	Strong, Broad	O-H stretch (Carboxylic acid dimer)
3100-3000	Medium	C-H stretch (Aromatic)
~1700	Strong	C=O stretch (Carboxylic acid)
1600-1450	Medium-Strong	C=C stretch (Aromatic ring)
~1400	Medium	C-O stretch / O-H bend (Carboxylic acid)
750-700	Strong	C-H out-of-plane bend (Aromatic)

The mass spectrum of **diphenylacetic acid** obtained by electron ionization (EI) shows a distinct fragmentation pattern, which is useful for its identification.

Table 4: Mass Spectrometry Data (EI-MS) for **Diphenylacetic Acid**

m/z	Relative Intensity (%)	Assignment (Fragment)
212	29.07	[M] ⁺ (Molecular Ion)
167	99.99	[M - COOH] ⁺
165	27.95	[C ₁₃ H ₉] ⁺
152	13.38	[C ₁₂ H ₈] ⁺

Ionization Method: Electron
Ionization (EI)[2]

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

Sample Preparation:

- Weigh approximately 10-20 mg of **diphenylacetic acid** into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrument Parameters (for a 400 MHz Spectrometer):

- ^1H NMR:
 - Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
 - Number of Scans: 16-32.
 - Acquisition Time: ~4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 14 ppm.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
 - Number of Scans: 1024 or more, depending on concentration.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0 to 220 ppm.

Data Processing:

- Apply a Fourier transform to the Free Induction Decay (FID).

- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C .
- Integrate the peaks in the ^1H NMR spectrum.

Sample Preparation:

- Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at $\sim 110^\circ\text{C}$ for several hours and allow it to cool in a desiccator.
- In an agate mortar, grind 1-2 mg of **diphenylacetic acid** to a very fine powder.
- Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample.
- Transfer the mixture to a pellet die.
- Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared Spectrometer.
- Scan Range: $4000 - 400\text{ cm}^{-1}$.
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum should be collected using an empty sample holder or a pure KBr pellet.

Data Acquisition:

- Place the KBr pellet containing the sample in the spectrometer's sample holder.

- Acquire the spectrum. The final spectrum is presented as transmittance or absorbance versus wavenumber.

Sample Introduction:

- For a solid sample like **diphenylacetic acid**, a direct insertion probe or a gas chromatograph (GC) inlet can be used.
- If using a direct insertion probe, a small amount of the solid sample is placed in a capillary tube at the end of the probe.
- If using a GC inlet, the sample is first dissolved in a volatile solvent (e.g., dichloromethane or methanol) and then injected into the GC.

Instrument Parameters:

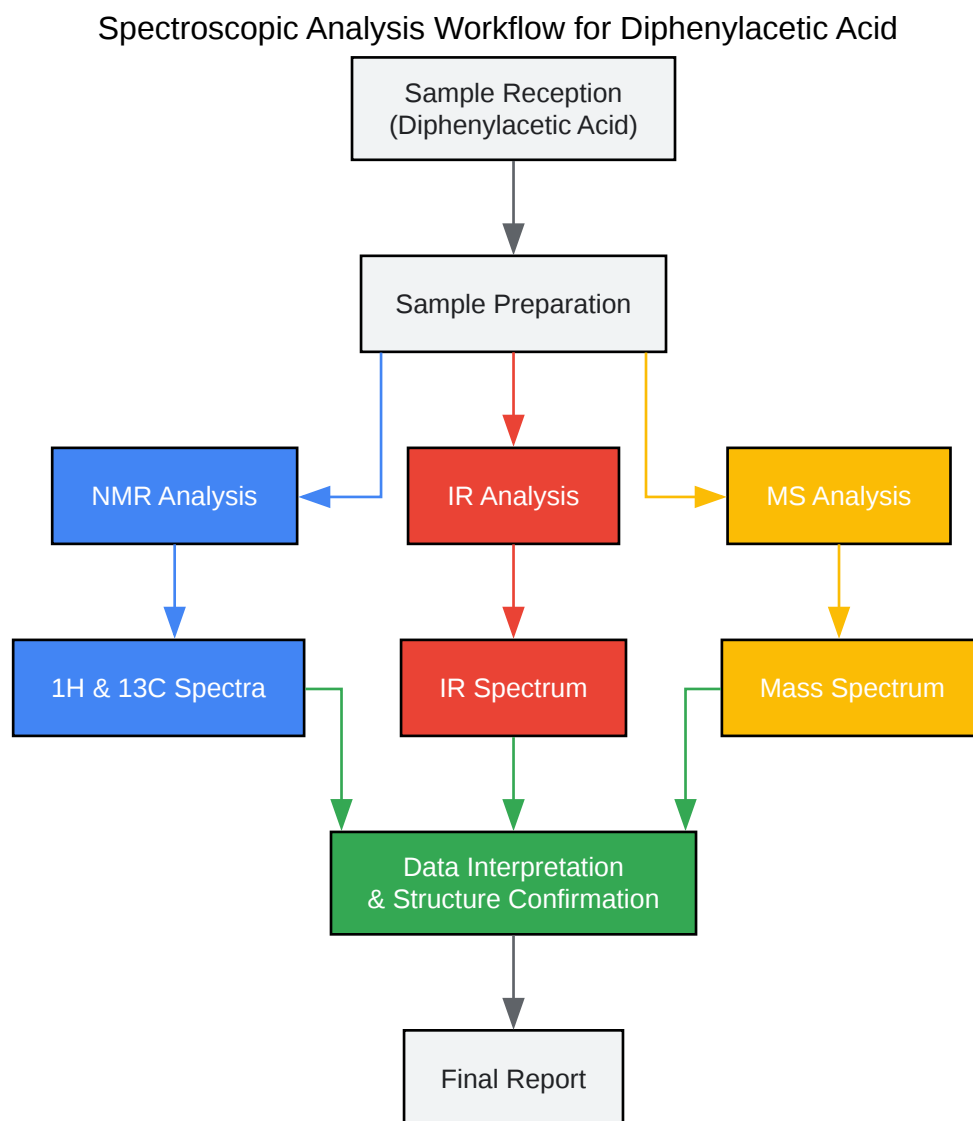
- Ionization Method: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Mass Range: m/z 40-400.
- Source Temperature: 200-250 °C.

Data Acquisition and Analysis:

- The sample is introduced into the ion source, where it is vaporized and ionized.
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.
- A detector records the abundance of each ion, generating a mass spectrum. The data is then analyzed to identify the molecular ion and the major fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a known compound like **diphenylacetic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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